![molecular formula C21H18N4O4 B3013166 N-(3-甲氧基苯基)-5-甲基-2,4-二氧代-3-苯基-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺 CAS No. 923185-58-4](/img/structure/B3013166.png)
N-(3-甲氧基苯基)-5-甲基-2,4-二氧代-3-苯基-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves various protocols. For instance, one method involves the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis
Pyrimidines have a six-membered ring with two nitrogen atoms. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. One such reaction involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .科学研究应用
Comprehensive Analysis of Scientific Research Applications
The compound N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several potential applications in scientific research. Below is a detailed analysis of six unique applications, each within its own field of study.
Antimicrobial Agent: Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound can be synthesized to incorporate active moieties that enhance its efficacy against various pathogenic organisms. It has shown promising results as a broad-spectrum antimicrobial agent, with inhibition zones ranging significantly, indicating its potential to combat resistant bacterial strains such as MRSA (methicillin-resistant Staphylococcus aureus), E. coli, and Klebsiella pneumonia .
Antifungal Activity: In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. The varied zone of inhibition suggests its potential use in treating fungal infections, which are a significant concern in clinical settings due to the rising resistance to conventional antifungal drugs .
In-vitro Cytotoxicity: The compound has been evaluated for its cytotoxic effects against cancerous cell lines, such as Caco-2 cells. It exhibits the ability to target cancerous cells at lower concentrations compared to normal cells, indicating its potential as a selective anticancer agent. This selectivity is crucial for reducing the side effects typically associated with chemotherapy .
Anti-inflammatory Activity: Pyrimidine derivatives are known for their anti-inflammatory effects. They can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. This compound could be developed further to enhance its anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases .
Antitumor Effects: Some pyrimidine derivatives have shown good antitumor effects. By inhibiting key enzymes like dihydrofolate reductase (DHFR), they can prevent the growth of tumor cells. The compound’s structure allows for modifications that could improve its antitumor efficacy, potentially leading to new cancer treatments .
Analgesic Activities: The compound’s derivatives have also been explored for their analgesic activities. They could offer an alternative to traditional painkillers with potentially lower ulcerogenic indices, which is a measure of a drug’s tendency to cause ulcers. This suggests a safer profile for long-term pain management .
作用机制
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine . These are essential components of RNA and DNA, making DHFR a crucial target in cancer treatment .
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to a halt in the synthesis of RNA and DNA .
Biochemical Pathways
The compound affects the folic acid pathway by inhibiting DHFR . This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids . As a result, the synthesis of RNA and DNA is stopped, leading to cell death .
Pharmacokinetics
The compound’s high affinity for dhfr suggests it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of RNA and DNA synthesis . This inhibition leads to the death of cancer cells . The compound’s potential anti-inflammatory effects have also been noted .
未来方向
属性
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-24-12-16(19(26)22-13-7-6-10-15(11-13)29-2)17-18(24)20(27)25(21(28)23-17)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMPFADDHEDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

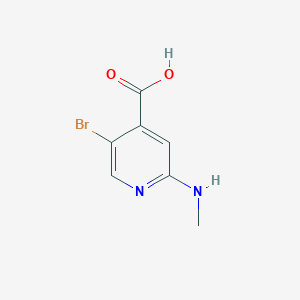
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)

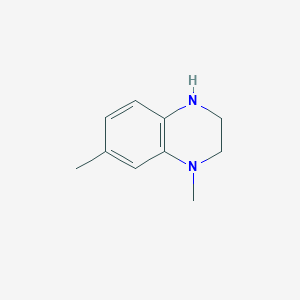
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)

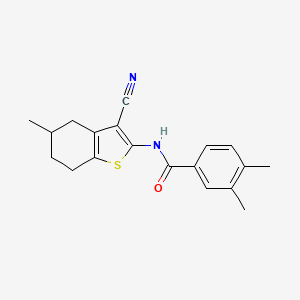
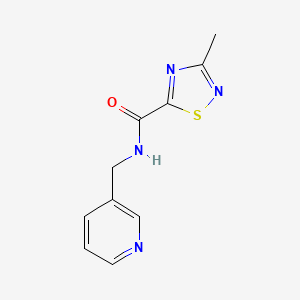

![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)
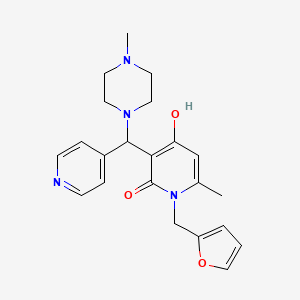
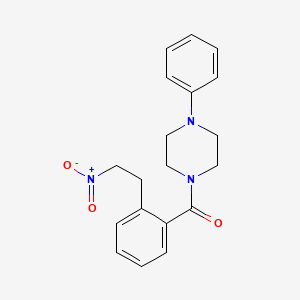
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)